molecular formula C11H12N2O2 B1681604 Tryptophan CAS No. 73-22-3

Tryptophan

Cat. No. B1681604
CAS RN: 73-22-3
M. Wt: 204.22 g/mol
InChI Key: QIVBCDIJIAJPQS-UHFFFAOYSA-N
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Description

Tryptophan is an α-amino acid used in the biosynthesis of proteins . It contains an α-amino group, an α-carboxylic acid group, and a side chain indole, making it a polar molecule with a non-polar aromatic beta carbon substituent . Tryptophan is also a precursor to the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 . It is encoded by the codon UGG .


Synthesis Analysis

Tryptophan is a nutritionally essential amino acid for both humans and animals. Besides acting as a building block for protein synthesis, tryptophan and its metabolites are crucial for maintaining neurological function, immunity, and homeostasis in the body . Various analytical methods, including high-performance liquid chromatography (HPLC), have been developed to determine key Trp metabolites .


Molecular Structure Analysis

Structurally, Tryptophan is characterized by an indole functional group, attached to an amino acid. It falls under the category of aromatic amino acids due to the presence of a benzene ring in its indole group .


Chemical Reactions Analysis

Tryptophan can undergo various chemical reactions. For instance, a spectrophotometric method has been developed for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate .


Physical And Chemical Properties Analysis

Tryptophan is a solid slightly yellowish-white in color with no odor and flat taste . Its chemical formula is C11H12N2O2 and has a molar mass of 204.229 g·mol−1 . It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform .

Scientific Research Applications

Neurodegenerative Diseases and Brain Tumors

Tryptophan metabolism plays a significant role in neurodegenerative diseases and brain tumors, such as glioblastoma. Metabolites of tryptophan, like quinolinate (QA), act as metabolic checkpoints, influencing immune tolerance in glioblastoma. QA's interaction with the NMDA receptor and PPARγ signaling pathway amplifies immune suppressive macrophages, suggesting kynureninase as a therapeutic target (Kesarwani et al., 2022).

Nutrition and Health Benefits

Tryptophan is essential for protein synthesis and transforms into bioactive metabolites like serotonin, melatonin, and niacin. Its roles span from influencing cognitive functions, sleep, and mood to impacting cardiovascular and metabolic health. Tryptophan's nutritional significance is highlighted in its use in infant foods and its potential in mitigating human diseases (Friedman, 2018).

Pharmacological Target

Tryptophan's extensive metabolism creates numerous bioactive molecules, making its enzymes, metabolites, and receptors promising therapeutic targets. Disruptions in tryptophan metabolism are linked to neurological, metabolic, and psychiatric disorders, presenting opportunities for drug development (Modoux et al., 2020).

Luminescent Nanoclusters

Tryptophan-stabilized silver nanoclusters, synthesized using a microwave-assisted method, have shown potential for ultra-sensitive detection of Fe(III) ions and applications in environmental sampling. These nanoclusters also demonstrate reactivity against human tumor cell lines, indicating potential biomedical applications (Saleh et al., 2022).

Microbial Natural Products

Tryptophan serves as a precursor to various complex microbial natural products with potential in drug discovery. Its unique chemical features allow for enzymatic modifications, contributing to chemical complexity in microbial metabolites (Alkhalaf & Ryan, 2015).

Microbial Biosynthesis

Metabolic engineering strategies have enabled the production of L-tryptophan in Escherichia coli, emphasizing the potential for sustainable and environmentally friendly microbial production methods. These strategies include modifying transport systems, overexpressing enzymes, and enhancing precursor levels (Niu et al., 2019).

Microbiota-derived Tryptophan Metabolites

Tryptophan metabolites produced by gut bacteria, such as indole-3-propionic acid, have shown anti-inflammatory and metabolic benefits. These metabolites impact conditions like diabetes, inflammatory bowel disease, and metabolic diseases, highlighting the health benefits of the intestinal microbiome (Galligan, 2018).

Gut-Brain Homeostasis

Tryptophan plays a pivotal role in the microbiota-gut-brain axis, impacting emotional regulation, hunger, sleep, and pain. Dysregulation of tryptophan metabolites is associated with various neurologic and psychiatric disorders, with gut microbes influencing tryptophan metabolism and corresponding behavioral and cognitive changes (Roth et al., 2021).

Essential Oil Production in Plants

Tryptophan affects essential oil (EO) production in plants like navel orange. Its application under different growing regions can significantly influence the EO content and composition, demonstrating its role in enhancing EO production in agriculture (Khalid et al., 2019).

Metabolic Effects in Rats

Supplementation of tryptophan in rats showed changes in serum metabolome, affecting amino acid and fat metabolism. It influenced protein synthesis, reduced catabolism of dietary amino acids, and promoted fatty acid oxidation, reducing fat deposition (Ruan et al., 2014).

Human Health Impact

Tryptophan's role in human health is multifaceted, impacting mood, behavior, and immune responses. Its relationship with serotonin and melatonin synthesis makes it crucial in treating conditions like depression, sleep disorders, and neurodegenerative diseases (Kałużna-Czaplińska et al., 2019).

Infant Nutrition

Tryptophan is vital for infant nutrition, serving as a precursor in metabolic pathways related to serotonin and kynurenine. Studies on its requirement in term infants highlight its importance in infant formula and dietary considerations (Huang et al., 2014).

Future Directions

Recent research has opened up new possibilities for the use of Tryptophan. For instance, a novel method has been devised to selectively tag tryptophan residues within proteins, potentially leading to the development of new types of drugs and engineered proteins .

properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1
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InChI Key

QIVBCDIJIAJPQS-VIFPVBQESA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
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Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N
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Molecular Formula

C11H12N2O2
Record name L-TRYPTOPHAN
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Related CAS

27813-82-7
Record name Poly(L-tryptophan)
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DSSTOX Substance ID

DTXSID5021419
Record name L-Tryptophan
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Molecular Weight

204.22 g/mol
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Physical Description

L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992), Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether, Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C, Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides., 13.4 mg/mL at 25 °C
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Mechanism of Action

A number of important side reactions occur during the catabolism of tryptophan on the pathway to acetoacetate. The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring. The latter enzyme is highly inducible, its concentration rising almost 10-fold on a diet high in tryptophan. Kynurenine is the first key branch point intermediate in the pathway. Kynurenine undergoes deamniation in a standard transamination reaction yielding kynurenic acid. Kynurenic acid and metabolites have been shown to act as antiexcitotoxics and anticonvulsives. A second side branch reaction produces anthranilic acid plus alanine. Another equivalent of alanine is produced further along the main catabolic pathway, and it is the production of these alanine residues that allows tryptophan to be classified among the glucogenic and ketogenic amino acids. The second important branch point converts kynurenine into 2-amino-3-carboxymuconic semialdehyde, which has two fates. The main flow of carbon elements from this intermediate is to glutarate. An important side reaction in liver is a transamination and several rearrangements to produce limited amounts of nicotinic acid, which leads to production of a small amount of NAD+ and NADP+., Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats., L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.
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Product Name

Tryptophan

Color/Form

Leaflets or plates from dilute alcohol, White to slightly yellowish-white ... crystals or crystalline powder

CAS RN

73-22-3
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Melting Point

554 to 558 °F (Decomposes) (NTP, 1992), 282 °C (decomposes), 230 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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